Cas no 1805895-81-1 (3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one)

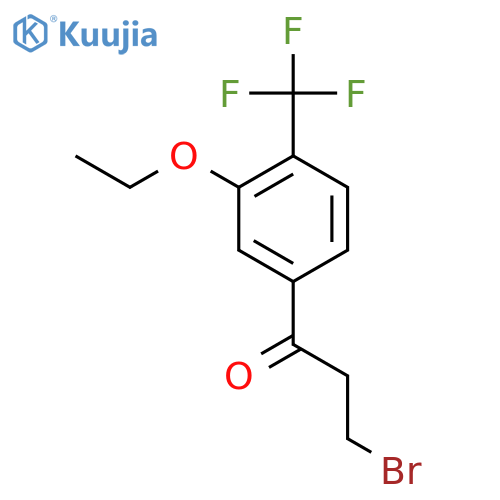

1805895-81-1 structure

商品名:3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one

CAS番号:1805895-81-1

MF:C12H12BrF3O2

メガワット:325.121693611145

CID:4974840

3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one

-

- インチ: 1S/C12H12BrF3O2/c1-2-18-11-7-8(10(17)5-6-13)3-4-9(11)12(14,15)16/h3-4,7H,2,5-6H2,1H3

- InChIKey: JJCOAUNVVHEOAD-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C1C=CC(C(F)(F)F)=C(C=1)OCC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 281

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26.3

3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013019710-500mg |

3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one |

1805895-81-1 | 97% | 500mg |

806.85 USD | 2021-06-24 | |

| Alichem | A013019710-250mg |

3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one |

1805895-81-1 | 97% | 250mg |

499.20 USD | 2021-06-24 | |

| Alichem | A013019710-1g |

3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one |

1805895-81-1 | 97% | 1g |

1,504.90 USD | 2021-06-24 |

3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1805895-81-1 (3-Bromo-1-(3-ethoxy-4-(trifluoromethyl)phenyl)propan-1-one) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量